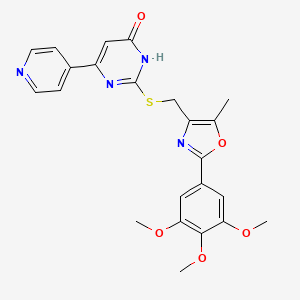![molecular formula C21H17BrN2O4S B2845296 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide CAS No. 866157-26-8](/img/structure/B2845296.png)
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide” is a compound that falls under the category of dibenzo[b,f][1,4]oxazepin derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor .
Synthesis Analysis
The synthesis of such compounds involves a process comprised of the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines . This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin core structure. The compound also contains an acetyl group attached to the 10-position of the dibenzo[b,f][1,4]oxazepin ring, a sulfonamide group attached to the 2-position, and a bromine atom attached to the 4-position of the benzenesulfonamide .Scientific Research Applications
- Antidepressants : Compounds containing DBO chemotype include antidepressants .
- Analgesics : Some DBO derivatives are used as analgesics .
- Calcium Channel Antagonists : DBO derivatives are used as calcium channel antagonists .
- Histamine H4 Receptor Agonist : Some DBO derivatives act as a histamine H4 receptor agonist .
- Non-nucleoside HIV-1 Reverse Transcriptase Inhibitor : Certain DBO derivatives are used as non-nucleoside HIV-1 reverse transcriptase inhibitors .
- Lachrymatory Agent : DBO derivatives are used as lachrymatory agents .
- Biomass-involved Strategy : An efficient method for the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol has been established .
- Synthesis of Benzo-fused N-heterocycles : Four kinds of benzo-fused N-heterocycles with six- to eight-membered ring systems, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, have been efficiently synthesized in good to excellent yields .
Mechanism of Action
Future Directions
The potential therapeutic applications of this compound, particularly its role as a selective inhibitor of the Dopamine D2 receptor, suggest that it could be a subject of future research in the field of medicinal chemistry . Further studies could explore its potential uses in the treatment of various central nervous system disorders .
properties
IUPAC Name |
N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S/c1-14(25)24-13-15-12-17(23-29(26,27)18-9-6-16(22)7-10-18)8-11-20(15)28-21-5-3-2-4-19(21)24/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUZHODZAQDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-1-(3-ethyl-1,2-oxazol-5-yl)methanamine;dihydrochloride](/img/structure/B2845214.png)
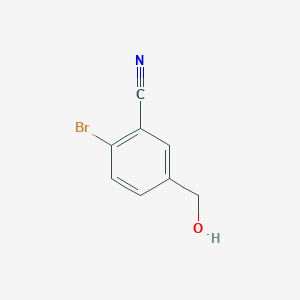

![tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate](/img/structure/B2845220.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2845222.png)
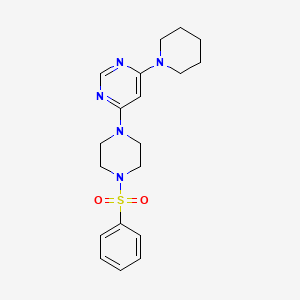
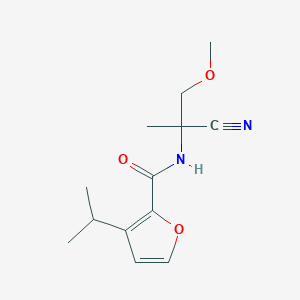
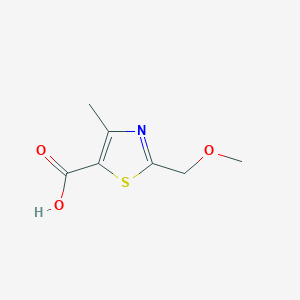

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2845228.png)
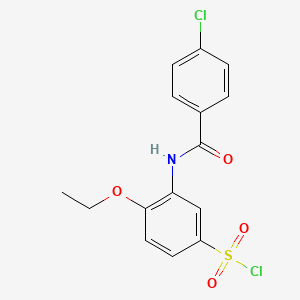
![6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2845231.png)
